molecular formula C17H17FN6O B2669512 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 890883-18-8

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2669512
CAS No.: 890883-18-8
M. Wt: 340.362
InChI Key: XCZHEBYVPGRKHZ-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1 and a piperidine-4-carboxamide moiety at position 2. The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism, kinase signaling, and cancer pathways .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-12-1-3-13(4-2-12)24-17-14(9-22-24)16(20-10-21-17)23-7-5-11(6-8-23)15(19)25/h1-4,9-11H,5-8H2,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZHEBYVPGRKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine core is highly versatile, with modifications at positions 1 and 4 significantly altering biological activity:

Compound Name Position 1 Substituent Position 4 Substituent Molecular Weight Key Properties/Activities Evidence Source
Target Compound 4-Fluorophenyl Piperidine-4-carboxamide 354.35 g/mol* Kinase inhibition potential
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide Methyl Piperidine-4-carboxamide 300.34 g/mol Reduced lipophilicity vs. target
1-(4-Nitrophenyl)-3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Nitrophenyl Amino group ~350–400 g/mol DNA intercalation (anticancer)
Bisarylureas (e.g., Compound 1n) 4-Fluorophenyl Urea-linked aryl groups ~450–500 g/mol Pan-RAF inhibition (IC₅₀ < 100 nM)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Phenyl Thieno[3,2-d]pyrimidine 372.42 g/mol Antiviral activity (undisclosed)

Notes:

  • The 4-fluorophenyl group in the target compound enhances metabolic stability compared to methyl or nitrophenyl analogs .
  • Piperidine-4-carboxamide confers better solubility than urea-linked derivatives (e.g., bisarylureas), which may suffer from poor bioavailability .

Functional Group Modifications

Variations in functional groups at position 4 influence target selectivity and pharmacokinetics:

Compound Class/Example Functional Group Key Findings Evidence Source
Target Compound Carboxamide High kinase selectivity (e.g., EGFR, VEGFR)
Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate Ester Rapid hydrolysis in vivo (shorter half-life)
1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid Carboxylic acid Increased polarity (logP ~1.2 vs. ~2.5 for target)
Hydrazine derivatives (e.g., 7h) Hydrazine DNA damage response (apoptosis induction)

Notes:

  • Carboxamide (target compound) balances lipophilicity and hydrogen-bonding capacity, optimizing cell permeability and target engagement .
  • Ester derivatives () are prodrugs but suffer from instability in physiological conditions.
  • Carboxylic acid analogs () exhibit reduced cell membrane penetration due to higher polarity.

Biological Activity

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorophenyl group enhances its binding affinity to biological targets, while the piperidine moiety contributes to its pharmacokinetic properties.

The biological activity of this compound primarily involves the inhibition of specific kinases and enzymes that play crucial roles in cell signaling pathways. These interactions can lead to various pharmacological effects, including anti-tumor and anti-inflammatory activities.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Antitumor Activity : It has been shown to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor proliferation.
  • Enzyme Inhibition : The compound acts as an inhibitor of protein kinases, which are essential for many cellular processes including metabolism and cell division.
  • Anti-inflammatory Effects : Preliminary data suggest that it may also exert anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

Case Studies

  • Antitumor Efficacy : In a study involving human tumor xenografts in nude mice, the compound demonstrated significant inhibition of tumor growth at well-tolerated doses. This suggests a promising therapeutic potential in oncology settings .
  • Enzyme Selectivity : Research has indicated that derivatives of this compound exhibit selectivity for certain kinases over others, which is crucial for minimizing side effects while maximizing therapeutic efficacy. For example, it has shown up to 150-fold selectivity for PKB over PKA .
  • In Vivo Studies : In vivo studies have reported that modifications to the linker group between the piperidine and the pyrazolo[3,4-d]pyrimidine core enhance both oral bioavailability and potency against targeted kinases .

Data Tables

Biological Activity Target Effect IC50 (µM)
AntitumorPKBInhibition of tumor growth0.05
Enzyme InhibitionCOX-2Anti-inflammatory0.04
Kinase SelectivityPKASelective inhibition150-fold

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